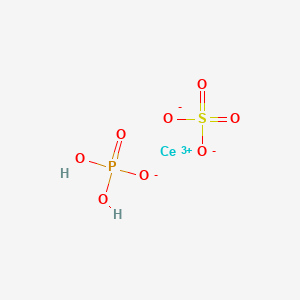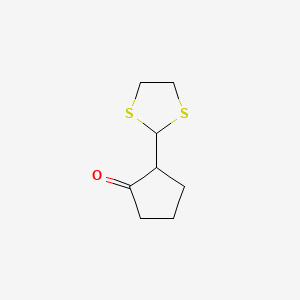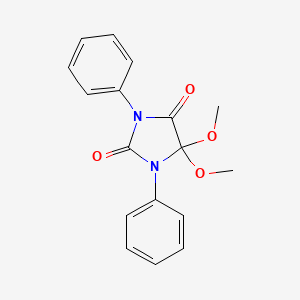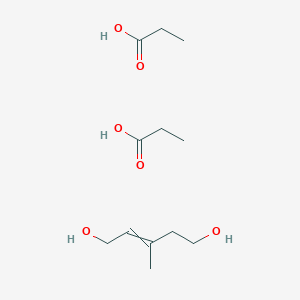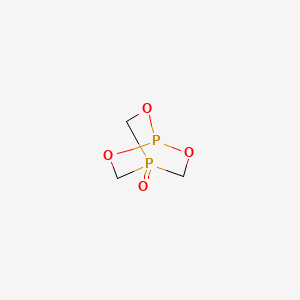![molecular formula C5H8N4O2 B14657717 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione CAS No. 42563-68-8](/img/structure/B14657717.png)
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is a bicyclic compound with the molecular formula C5H8N4O2. It is characterized by its unique structure, which includes two six-membered rings and one eight-membered ring. This compound is also known for its urea derivatives, making it a significant molecule in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The most favorable conditions for this preparation include specific temperature and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar condensation methods. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various amines, substituted derivatives, and oxidized forms of the original compound .
Applications De Recherche Scientifique
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different functional groups.
2,4,6,8-Tetranitro-2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione: A nitrated derivative with distinct chemical properties.
cis- and trans-2,5,7,9-Tetranitro-2,5,7,9-tetraazabicyclo[4,3,0]nonane: Compounds with similar ring structures but different nitro group placements.
Uniqueness
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is unique due to its specific arrangement of atoms and the presence of urea derivatives. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
42563-68-8 |
|---|---|
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
InChI |
InChI=1S/C5H8N4O2/c10-4-6-2-1-3(8-4)9-5(11)7-2/h2-3H,1H2,(H2,6,8,10)(H2,7,9,11) |
Clé InChI |
MUSGYYOCMDPAEO-UHFFFAOYSA-N |
SMILES canonique |
C1C2NC(=O)NC1NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
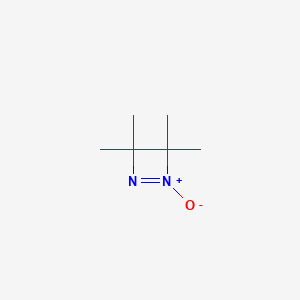
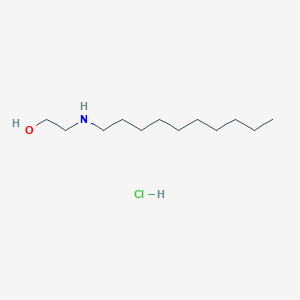
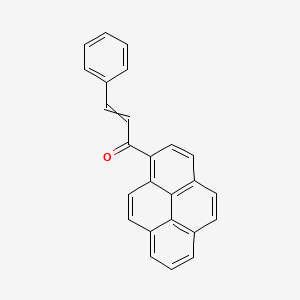
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
